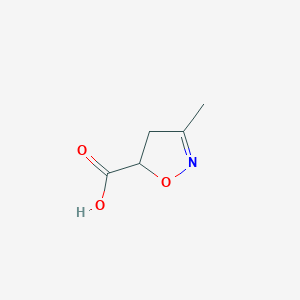
3-肼基-2-硝基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Hydrazinyl-2-nitropyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .科学研究应用
合成和化学转化
“3-肼基-2-硝基吡啶”可用作各种化学转化的前体,包括环转化、吡唑衍生物的合成和肼基吡啶的制备。例如,3-硝基吡啶衍生物与肼合水反应生成吡唑和碳二肼衍生物,表明了硝基吡啶在肼解作用下的环转化途径 (Smolyar 和 Yutilov,2008 年)。类似地,N-杂芳基-3(5)-硝基吡啶的合成表明 3-肼基-2-硝基吡啶可用于制备具有中等抗菌活性和强原生动物杀灭作用的化合物(Klimenko 等人,2015 年)。
药理活性
该化合物已被探索其在开发药理活性物质方面的潜力。通过亲核芳香取代合成肼基吡啶,并将其转化为具有潜在生物活性的化合物,突出了 3-肼基-2-硝基吡啶在药物化学中的多功能性。例如,已合成并评估了取代的肼基吡啶的抗菌性能,表明 3-肼基-2-硝基吡啶衍生物在创建新的抗菌剂中的用途(Ekar 和 Kranjc,2020 年)。
材料科学应用
在材料科学中,3-肼基-2-硝基吡啶衍生物因其光学性质而受到研究,特别是在非线性光学材料和分子电子学方面。例如,对与 3-肼基-2-硝基吡啶相关的腙衍生物的研究揭示了它们在光子应用中的潜力,因为它们具有显着的第三阶非线性光学性质,证明了此类化合物在开发光限制器件和光子技术方面的应用前景(Nair 等人,2022 年)。
作用机制
Target of Action
Nitropyridines, a class of compounds to which 3-hydrazinyl-2-nitropyridine belongs, are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that nitropyridines can undergo various reactions, including electrophilic aromatic substitution . In the case of 3-nitropyridine, a reaction mechanism involving a [1,5] sigmatropic shift has been proposed . This suggests that 3-Hydrazinyl-2-nitropyridine might interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
Nitropyridines and their derivatives have been implicated in various biochemical processes, suggesting that 3-hydrazinyl-2-nitropyridine could potentially influence a range of cellular pathways .
Pharmacokinetics
Some information about its pharmacokinetic properties can be inferred from its physicochemical properties . Its logP values suggest that it has moderate lipophilicity, which could influence its distribution and bioavailability .
安全和危害
生化分析
Biochemical Properties
3-Hydrazinyl-2-nitropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. For instance, it can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3-Hydrazinyl-2-nitropyridine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 3-Hydrazinyl-2-nitropyridine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Hydrazinyl-2-nitropyridine exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 3-Hydrazinyl-2-nitropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydrazinyl-2-nitropyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 3-Hydrazinyl-2-nitropyridine can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 3-Hydrazinyl-2-nitropyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes .
Metabolic Pathways
3-Hydrazinyl-2-nitropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can participate in redox reactions, where it acts as an electron donor or acceptor. This compound can also influence the levels of metabolites by modulating the activity of enzymes involved in their synthesis or degradation. The overall effect on metabolic flux depends on the specific pathways and enzymes affected by 3-Hydrazinyl-2-nitropyridine .
Transport and Distribution
Within cells and tissues, 3-Hydrazinyl-2-nitropyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-Hydrazinyl-2-nitropyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization patterns can determine the biological effects of 3-Hydrazinyl-2-nitropyridine and its interactions with other biomolecules .
属性
IUPAC Name |
(2-nitropyridin-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZQSXUZWRKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482331 |
Source


|
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57115-43-2 |
Source


|
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)










